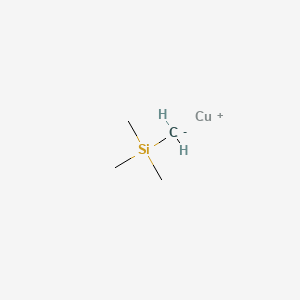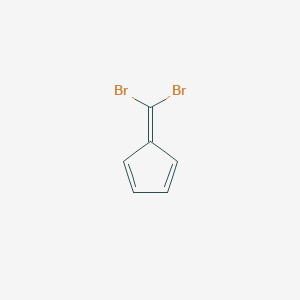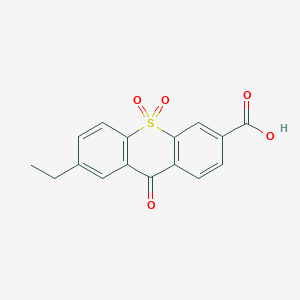
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their tricyclic structure, which includes a sulfur atom in the central ring. This particular compound is characterized by the presence of an ethyl group at the 7th position and a carboxylic acid group at the 3rd position, along with three oxo groups at the 9th and 10th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available thioxanthene derivatives.
Oxidation: The thioxanthene core is oxidized to introduce the oxo groups at the 9th and 10th positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Carboxylation: The carboxylic acid group at the 3rd position is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Using large-scale oxidizing agents and reactors to ensure uniform oxidation.
Continuous Flow Alkylation: Employing continuous flow reactors for the ethylation step to enhance efficiency and yield.
High-Pressure Carboxylation: Utilizing high-pressure reactors for the carboxylation step to achieve the desired product in large quantities.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Ethyl halides, sodium hydride.
Carboxylating Agents: Carbon dioxide under high pressure.
Major Products Formed
Oxidized Derivatives: Further oxidized thioxanthene compounds.
Reduced Derivatives: Hydroxylated thioxanthene compounds.
Substituted Derivatives: Thioxanthene compounds with various alkyl or aryl groups.
科学的研究の応用
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
作用機序
The mechanism of action of 7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to altered cellular functions such as reduced cell proliferation or inflammation.
類似化合物との比較
Similar Compounds
Thioxanthen-9-one-10,10-dioxide: A similar compound with two oxo groups at the 9th and 10th positions.
3-Chlorothioxanthen-9-one-10,10-dioxide: Another derivative with a chlorine atom at the 3rd position.
Uniqueness
7-Ethyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is unique due to the presence of the ethyl group at the 7th position and the carboxylic acid group at the 3rd position, which confer distinct chemical and biological properties compared to other thioxanthene derivatives.
特性
CAS番号 |
51798-19-7 |
|---|---|
分子式 |
C16H12O5S |
分子量 |
316.3 g/mol |
IUPAC名 |
7-ethyl-9,10,10-trioxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C16H12O5S/c1-2-9-3-6-13-12(7-9)15(17)11-5-4-10(16(18)19)8-14(11)22(13,20)21/h3-8H,2H2,1H3,(H,18,19) |
InChIキー |
IGKLKCGYRZNCFI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)S(=O)(=O)C3=C(C2=O)C=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


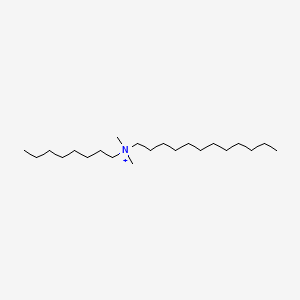
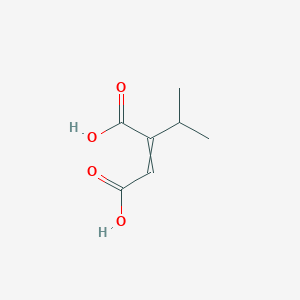
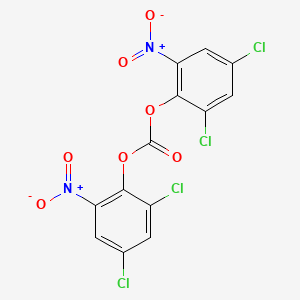

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)
![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)

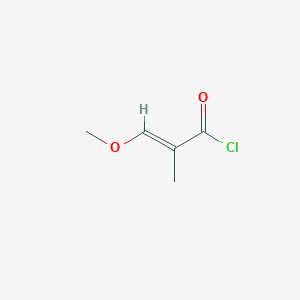
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
